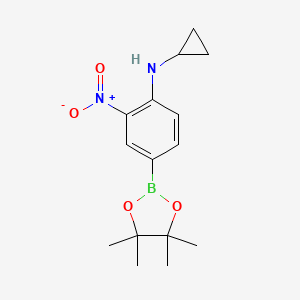

![molecular formula C14H12O4 B594512 4'-羟基-3'-甲氧基-[1,1'-联苯]-3-羧酸 CAS No. 1215206-61-3](/img/structure/B594512.png)

4'-羟基-3'-甲氧基-[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

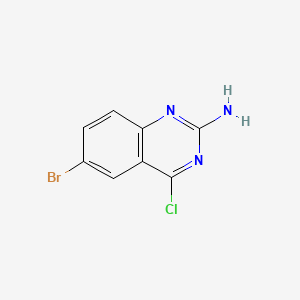

The compound “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of organic compound that consists of two benzene rings connected by a single covalent bond . The compound has a hydroxy group (-OH) and a methoxy group (-OCH3) attached to the biphenyl structure . It is also related to 4’-Hydroxy-3’-methoxyacetophenone, which is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Hydroxy-3-methoxycinnamic acid, involves several steps . One approach involves the reaction of ferulic acid with thionyl chloride to obtain ferulic acid chloride, which is then reacted with hydrazine hydrate to obtain the ferulic acid hydrazide . The hydrazide is then condensed with various benzaldehydes to obtain the corresponding hydrazones .Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy . The compound has a molecular weight of 200.23 g/mol .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point of a related compound, 4-Hydroxy-3-methoxycinnamic acid, is between 169-172 °C .科学研究应用

1. Application in Synthesis of Chalcone Derivatives

- Summary of the Application: The compound is used in the synthesis of chalcone derivatives, which have a wide range of biological activities. These derivatives are prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .

- Methods of Application: The novel chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .

- Results or Outcomes: The synthesized compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity .

2. Application as an Inhibitor of NADPH Oxidase

- Summary of the Application: 4’-Hydroxy-3’-methoxyacetophenone, a related compound, is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production .

- Methods of Application: The compound is used in the treatment of various inflammatory diseases and atherosclerosis .

- Results or Outcomes: The compound has been found to be useful in the treatment of various inflammatory diseases and atherosclerosis .

3. Application in Molecular Docking Studies

- Summary of the Application: The hydroxypyrone ring of these compounds has a high ability to form effective interactions with the target .

- Methods of Application: Molecular docking study with the homology model of β-tubulin protein .

- Results or Outcomes: The study indicated that the hydroxypyrone ring of these compounds has a high ability to form effective interactions with the target .

4. Application in Fluorescence Studies

- Summary of the Application: 4-Methoxybiphenyl, a related compound, has been used as a standard reagent in fluorescence studies .

- Methods of Application: The fluorescence intensity of 4-Methoxybiphenyl is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

- Results or Outcomes: The study provided insights into the fluorescence properties of these compounds .

5. Application in Drug Synthesis

- Summary of the Application: Biphenyl derivatives, which include 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, are used to produce a range of drugs .

- Methods of Application: These compounds are used in the synthesis of drugs with various pharmacological activities, such as anti-inflammatory, anti-proliferative, antihypertensive, antitumor, and anti-diabetic effects .

- Results or Outcomes: A large number of biphenyl derivatives are patented and broadly used in medicine .

6. Application in Food, Drug, Pesticide or Biocidal Product Use

- Summary of the Application: The compound is used in various applications related to food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case .

- Results or Outcomes: The outcomes can also vary widely, but the compound is generally used to enhance the effectiveness of these products .

7. Application in Fluorescence Studies

- Summary of the Application: 4-Methoxybiphenyl, a related compound, has been used as a standard reagent in fluorescence studies .

- Methods of Application: The fluorescence intensity of 4-Methoxybiphenyl is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

- Results or Outcomes: The study provided insights into the fluorescence properties of these compounds .

8. Application in Drug Synthesis

- Summary of the Application: Biphenyl derivatives, which include 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, are used to produce a range of drugs .

- Methods of Application: These compounds are used in the synthesis of drugs with various pharmacological activities, such as anti-inflammatory, anti-proliferative, antihypertensive, antitumor, and anti-diabetic effects .

- Results or Outcomes: A large number of biphenyl derivatives are patented and broadly used in medicine .

9. Application in Food, Drug, Pesticide or Biocidal Product Use

- Summary of the Application: The compound is used in various applications related to food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case .

- Results or Outcomes: The outcomes can also vary widely, but the compound is generally used to enhance the effectiveness of these products .

安全和危害

The safety and hazards of a compound depend on its specific properties. For example, 4-Hydroxy-3-methoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for research on “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” and related compounds could involve further exploration of their potential health benefits, as well as the development of new synthesis methods and the investigation of their mechanisms of action. The potential applications of these compounds in the treatment of various diseases, such as inflammatory and neurodegenerative diseases, hypertension, atherosclerosis, and others, could also be explored .

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSQCDOAVLQBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681811 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-61-3 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

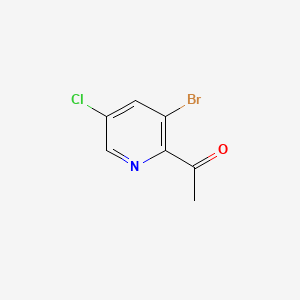

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)